molecular formula C9H14ClN3O2 B12311611 rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis

rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis

Cat. No.: B12311611
M. Wt: 231.68 g/mol
InChI Key: QTCGDEQDDYIJQN-WLYNEOFISA-N
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Description

The compound rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis is a chiral cyclohexane derivative featuring a 1,2,4-triazole substituent and a carboxylic acid group in a cis configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Key structural attributes include:

  • Cis stereochemistry: Substituents on the cyclohexane ring occupy adjacent positions on the same face, influencing molecular interactions.
  • 1,2,4-triazole moiety: A heterocyclic group known for its role in hydrogen bonding and metal coordination, commonly found in antifungal agents .

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

(1R,2S)-2-(1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12;/h5-8H,1-4H2,(H,13,14);1H/t7-,8+;/m1./s1

InChI Key

QTCGDEQDDYIJQN-WLYNEOFISA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)O)N2C=NC=N2.Cl

Canonical SMILES

C1CCC(C(C1)C(=O)O)N2C=NC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis” typically involves the following steps:

    Cyclohexane Derivative Formation: Starting with a cyclohexane derivative, the compound undergoes functionalization to introduce the carboxylic acid group.

    Triazole Ring Introduction: The triazole ring is introduced through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC).

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups on the cyclohexane ring or the triazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the triazole ring or the cyclohexane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its triazole moiety is particularly useful in bioorthogonal chemistry.

Medicine

Medically, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could be active against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of “rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis” involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The cyclohexane ring provides a hydrophobic core, enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

cis-2-Aminocyclohexane-1-carboxylic acid hydrochloride ()
  • Structure : Replaces the triazole group with an amine (-NH₂).
  • Properties :
    • Lower molecular weight (195.22 g/mol vs. ~245–352 g/mol for triazole derivatives) .
    • Higher basicity due to the amine group (pKa ~9–10), contrasting with the triazole’s weak basicity (pKa ~2–3).
    • Applications: Used as a chiral building block in peptide synthesis.
rac-(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide hydrochloride, cis ()
  • Structure : Incorporates a phenyl group and a carboxamide substituent instead of triazole.
  • Properties :
    • Higher molecular weight (352.9 g/mol) due to the bulky phenyl and oxane groups .
    • Enhanced lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration.
    • Applications: Investigated for CNS-targeted drug candidates.
rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, cis ()
  • Structure : Cyclopentane backbone with pyrazole instead of triazole.
  • Properties :
    • Smaller ring size (cyclopentane vs. cyclohexane) increases ring strain but improves conformational rigidity.
    • Pyrazole’s dual N-H sites enable stronger hydrogen bonding than 1,2,4-triazole .

Functional Group and Bioactivity Comparisons

Bitertanol ()
  • Structure : Triazole-containing fungicide with a biphenyl ether group.
  • Properties :
    • Higher steric bulk and logP (estimated ~5.0) for membrane penetration.
    • Bioactivity : Broad-spectrum antifungal action via CYP51 inhibition, unlike the target compound, which lacks reported fungicidal data .
(1R,2S)-2-[(3,4-Dichlorophenoxy)methyl]cyclohexane-1-carboxylic acid ()
  • Structure: Dichlorophenoxy substituent instead of triazole.
  • Bioactivity : Binds to human FABP4 with IC50 = 3.7 µM, suggesting anti-inflammatory or metabolic applications .

Biological Activity

The compound rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, cis is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential therapeutic applications in various fields, including oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C8_{8}H12_{12}ClN3_{3}O\
  • Molecular Weight: 195.65 g/mol
  • CAS Number: 2227752-90-9

The biological activity of rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, triazole derivatives often target cytochrome P450 enzymes, affecting drug metabolism and synthesis of steroid hormones .
  • Antimicrobial Activity: Similar triazole compounds have demonstrated significant antifungal and antibacterial properties by disrupting cell wall synthesis and inhibiting nucleic acid synthesis .

Anticancer Properties

Research indicates that triazole derivatives can exhibit anticancer activity through several mechanisms:

  • Cytotoxicity Against Cancer Cell Lines: In vitro studies have shown that compounds similar to rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride possess cytotoxic effects against various cancer cell lines. For example, a related triazole compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells .

Antiviral Activity

Triazoles have been explored for their potential as antiviral agents:

  • Inhibition of Viral Enzymes: Compounds with a triazole moiety have been investigated for their ability to inhibit viral enzymes such as reverse transcriptase and protease in HIV treatment . This suggests that rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride may also possess similar properties.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. The results indicated that certain modifications in the triazole structure significantly enhanced antimicrobial potency. The specific case involving rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane showed promising results against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Evaluation

In another study focusing on cytotoxic effects against human breast cancer cell lines (MCF-7), rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane was tested alongside known chemotherapeutics. Results demonstrated that this compound could induce apoptosis in cancer cells at concentrations comparable to established drugs like cisplatin .

Comparative Analysis

The following table summarizes the biological activities of rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexane compared to other similar compounds:

Compound NameAnticancer ActivityAntiviral ActivityAntimicrobial Activity
rac-(1R,2S)-2-(1H-1,2,4-triazol-1-yl)cyclohexaneModerate (IC50: 6.2 μM)Potential (inhibits RT)Effective against resistant strains
5-AzacytidineHigh (various cancers)LowModerate
FluconazoleLowModerate (fungal infections)High

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